2-(4-{[4-(4-acetylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)quinoline-4-carbonitrile
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group or structural feature. For example, the quinoline ring might be formed through a Skraup synthesis , while the piperazine ring could be introduced through a reaction with a suitable piperazine derivative .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinoline and piperazine rings are both heterocyclic structures, which could potentially influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the quinoline ring, the piperazine ring, the acetyl group, and the carbonitrile group. Each of these functional groups can undergo a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar acetyl and carbonitrile groups could impact the compound’s solubility, while the aromatic quinoline ring could influence its UV/Vis absorption properties .Properties
IUPAC Name |
2-[4-[4-(4-acetylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]quinoline-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2/c1-20(31)29-15-13-28(14-16-29)10-4-5-17-32-22-8-11-30(12-9-22)25-18-21(19-26)23-6-2-3-7-24(23)27-25/h2-3,6-7,18,22H,8-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJYLLXZKDLRCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC4=CC=CC=C4C(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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